N-Boc-4-chloro-3-fluoroaniline
Description
Historical Context and Evolution of Halogenated Anilines in Organic Synthesis
The journey of halogenated anilines is intrinsically linked to the broader history of aniline (B41778) chemistry, which began with the discovery of aniline itself. The systematic exploration of introducing halogen substituents into aniline systems started in the early 20th century, driven by the need for precursors in the burgeoning dye industry.
Halogenated aromatic compounds, in general, are crucial building blocks in organic synthesis due to their utility in a variety of coupling reactions and as key components in many biologically active molecules and industrial materials. nih.gov However, the direct halogenation of anilines can be challenging due to the high reactivity of the aniline ring, often leading to issues with regioselectivity and over-halogenation. nih.gov This has spurred the development of more controlled and selective halogenation methods over the years. nih.govacs.org The synthesis of specifically substituted anilines, such as those with both chlorine and fluorine, reflects the advancements in synthetic methodologies that allow for precise control over the substitution pattern on the aromatic ring. nih.gov
Significance of Boc Protection in Modulating Aniline Reactivity for Complex Molecule Synthesis
The amino group of anilines is nucleophilic and basic, making it susceptible to reaction with a wide range of reagents, including oxidizing agents, alkylating agents, and carbonyl compounds. researchgate.net In the synthesis of complex molecules with multiple functional groups, it is often necessary to temporarily "protect" the amine functionality to prevent unwanted side reactions. nih.gov The tert-butyloxycarbonyl (Boc) group is one of the most common and effective protecting groups for amines in non-peptide chemistry. jk-sci.comfishersci.co.uk
The Boc group offers several advantages:
Stability: It is stable under a wide variety of reaction conditions, including those involving nucleophiles and electrophiles. wuxibiology.com
Mild Removal: The Boc group can be readily removed under mild acidic conditions, often using reagents like trifluoroacetic acid (TFA), without affecting other sensitive functional groups in the molecule. nih.govjk-sci.com
Reactivity Modulation: By protecting the amine, the Boc group allows for selective reactions to occur at other positions on the aniline ring or on other functional groups within the molecule.
The process of introducing the Boc group, known as N-tert-butyloxycarbonylation, typically involves reacting the aniline with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comfishersci.co.uk The development of efficient and chemoselective methods for Boc protection has been a significant area of research, with protocols developed for various conditions, including solvent-free and catalyst-free systems. researchgate.net
Overview of Research Trajectories for N-Boc-4-chloro-3-fluoroaniline and its Derivatives
This compound serves as a crucial starting material in several key areas of chemical research, primarily driven by the pharmaceutical and materials science industries. The specific arrangement of the chloro and fluoro substituents on the aniline ring provides a unique electronic and steric profile that can be exploited to fine-tune the properties of the final products. smolecule.com
Key Research Areas:
Medicinal Chemistry: A primary application of this compound is in the synthesis of biologically active molecules. The unprotected parent compound, 4-chloro-3-fluoroaniline (B146274), is a known building block for various pharmaceutical agents. smolecule.comossila.com For instance, it is used in the synthesis of potent kinase inhibitors for cancer therapy. acs.orgugr.es The Boc-protected form allows for controlled, multi-step syntheses of complex drug candidates. nih.gov The presence of both chlorine and fluorine can enhance metabolic stability and bioactivity. Derivatives of this compound are being investigated for their potential as:
Anticancer Agents: As precursors to potent and selective inhibitors of protein kinases like EGFR. ugr.esnih.gov
Antiviral and Antimalarial Agents: The halogenated aniline moiety is a key structural feature in some antiviral and antimalarial compounds. ossila.com
Materials Science: Halogenated anilines are used as monomers for the synthesis of fluorinated polyanilines. ossila.com These polymers can have interesting semiconducting properties, making them potentially useful in electronic devices. ossila.com The Boc-protected monomer allows for controlled polymerization and subsequent deprotection to yield the final functional polymer.
The synthesis of derivatives often involves the deprotection of the Boc group to free the aniline nitrogen for subsequent reactions, such as acylation or participation in coupling reactions to build more complex molecular architectures. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 869299-68-3 bldpharm.combldpharm.com |
| Molecular Formula | C₁₁H₁₃ClFNO₂ bldpharm.commyskinrecipes.com |
| Molecular Weight | 245.68 g/mol myskinrecipes.com |
| MDL Number | MFCD21170108 bldpharm.commyskinrecipes.com |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-chloro-3-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQFDOGCQMWYBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N Boc 4 Chloro 3 Fluoroaniline and Analogues
N-Boc Protection Strategies for 4-chloro-3-fluoroaniline (B146274) Precursors
The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom of 4-chloro-3-fluoroaniline is a critical step in many synthetic routes. The Boc group's stability to a wide range of reaction conditions, except for strong acids, makes it an ideal choice for protecting the amine functionality during subsequent transformations. wikipedia.org
Optimization of Di-tert-butyl Dicarbonate (B1257347) Reactions for Amine Protection
The most common method for N-Boc protection involves the reaction of the amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride (B1165640). wikipedia.org This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. General procedures often involve dissolving the amine in a solvent mixture, such as water and tetrahydrofuran (B95107) (THF), cooling the solution, and then adding the Boc anhydride. rsc.org The reaction is monitored for completion, after which the N-Boc protected product is isolated. rsc.org
Optimization of this reaction focuses on improving yield, reducing reaction times, and simplifying work-up procedures. Key parameters that are often adjusted include the choice of solvent, the type and amount of base, and the reaction temperature. For instance, using 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in acetonitrile (B52724) can facilitate the protection of amines. wikipedia.org
Exploration of Catalytic Systems and Reaction Conditions for Efficient N-Boc Installation
To enhance the efficiency and selectivity of N-Boc protection, various catalytic systems have been investigated. These catalysts can activate the Boc anhydride, making the reaction faster and more amenable to a wider range of substrates, including those with electron-withdrawing groups like haloanilines. researchgate.netorganic-chemistry.org
Several studies have highlighted the use of both homogeneous and heterogeneous catalysts. For example, ionic liquids have been shown to effectively catalyze the N-tert-butyloxycarbonylation of amines with excellent chemoselectivity. organic-chemistry.org The catalytic activity is believed to stem from the activation of the Boc anhydride through hydrogen bonding. organic-chemistry.org Other catalysts, such as perchloric acid adsorbed on silica (B1680970) gel (HClO4–SiO2) and iodine, have been employed for chemoselective N-Boc protection under solvent-free conditions. organic-chemistry.org Nanoceria-based catalysts have also demonstrated efficacy in the chemoselective N-butyloxycarbonylation of amines under solvent-free conditions at ambient temperatures. acs.org The use of such catalysts often allows for mild reaction conditions, high yields, and easy recovery and reuse of the catalyst. researchgate.net
| Catalyst System | Substrate Scope | Key Advantages |
| Ionic Liquids | Broad range of amines | Excellent chemoselectivity, catalyst recyclability. organic-chemistry.org |
| HClO4–SiO2 | Various amines | High efficiency, inexpensive, reusable, solvent-free. organic-chemistry.org |
| Iodine | Aryl and aliphatic amines | Mild conditions, solvent-free, ambient temperature. organic-chemistry.org |
| Nanoceria | Amines and phenols | Chemoselective, solvent-free, ambient temperature. acs.org |
| Palladium(0) | Haloanilines | In situ synthesis of N-Boc-haloanilines. nih.gov |
Chemo- and Regioselective Boc Protection in Poly-functionalized Substrates
In molecules containing multiple functional groups, achieving selective N-Boc protection of the desired amine can be challenging. The development of chemoselective methods is crucial to avoid unwanted side reactions. For instance, in the presence of hydroxyl groups, the formation of oxazolidinones can be a competing side reaction. organic-chemistry.org
Research has shown that certain catalytic systems and reaction conditions can achieve high chemoselectivity. For example, catalyst-free N-tert-butyloxycarbonylation of amines in water has been reported to proceed with high chemoselectivity, avoiding the formation of common byproducts like isocyanates and ureas. organic-chemistry.org This method has been successfully applied to amino alcohols without the formation of oxazolidinones. organic-chemistry.org Similarly, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows for the efficient and chemoselective mono-N-Boc protection of diverse amines, including those with other nucleophilic groups. organic-chemistry.org
Precursor Synthesis Routes to 4-chloro-3-fluoroaniline
The synthesis of the key precursor, 4-chloro-3-fluoroaniline, can be achieved through several synthetic pathways. The choice of route often depends on the availability of starting materials, scalability, and desired purity.
Catalytic Hydrogenation Reduction of Nitroaromatic Precursors
A widely adopted method for the synthesis of 4-chloro-3-fluoroaniline is the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene. google.com This reduction reaction converts the nitro group (-NO2) to an amino group (-NH2). numberanalytics.com The process typically employs a catalyst, such as platinum on carbon (Pt/C), under a hydrogen atmosphere. google.com
This method is favored for its high conversion rates, yields, and selectivity. google.com It can often be performed without an organic solvent, which simplifies the process and makes it more environmentally friendly. google.com The reaction conditions, such as temperature and hydrogen pressure, are optimized to ensure complete reduction of the nitro group while preserving the halogen substituents on the aromatic ring. google.com Ruthenium-based catalysts have also been explored for the hydrogenation of nitroarenes. rsc.org
| Precursor | Catalyst | Conditions | Product | Yield |
| 3-chloro-4-fluoronitrobenzene | 1% Pt/C | 50-100 °C, 0.1-5 MPa H2 | 4-chloro-3-fluoroaniline | >94% google.com |
| Nitroarenes | Ruthenium Complexes | Aqueous medium, H2 | Anilines | High TON rsc.org |
Halogen Displacement Reactions for Fluorine Introduction
Another synthetic approach to 4-chloro-3-fluoroaniline and its precursors involves halogen displacement reactions, where a halogen atom on the aromatic ring is replaced with fluorine. This is a common strategy for introducing fluorine into aromatic systems. google.com
One such method is the halogen exchange fluorination of a dichlorinated precursor, such as 1,3-dichlorobenzene, to introduce a fluorine atom. google.com This can be achieved using molten alkali metal acid fluorides. google.com More modern approaches utilize metal-catalyzed halogen exchange reactions, which can proceed under milder conditions. nih.gov For example, palladium and copper catalysts have been developed for the fluorination of aryl halides. nih.gov These catalytic systems offer a powerful tool for the synthesis of fluorinated aromatic compounds. nih.gov
Development of Sustainable and High-Yielding Preparation Methods
The synthesis of N-Boc-4-chloro-3-fluoroaniline is fundamentally an N-protection reaction of the parent aniline (B41778). Research has focused on optimizing this transformation to improve yields and incorporate environmentally benign practices.
A standard, high-yielding laboratory method involves reacting 4-chloro-3-fluoroaniline with di-tert-butyl dicarbonate (Boc₂O). This procedure can achieve quantitative yields (100%) under controlled conditions, typically using a solvent like tetrahydrofuran (THF) at 0°C to room temperature. nih.gov While effective, traditional methods often rely on significant solvent volumes and require purification steps.
Below is a comparative table of methods for the N-Boc protection of anilines.
Table 1: Comparison of Catalytic Methods for N-Boc Protection of Amines
| Catalyst | Reaction Conditions | Key Advantages | Yield (%) | Ref |
|---|---|---|---|---|
| Fe₃O₄@SiO₂@(NH₄)₂Ce(NO₃)₆ | Solvent-free, 70°C | Magnetically recoverable, reusable, environmentally friendly | High | acs.org |
| Di-tert-butyl dicarbonate | THF, 0°C to rt | High conversion, standard lab procedure | 100 | nih.gov |
Multistep Synthetic Pathways Utilizing this compound
This compound serves as a versatile building block for constructing more complex molecules, particularly active pharmaceutical ingredients (APIs). The Boc group acts as a crucial protecting group, allowing for selective reactions at other positions on the aromatic ring before its removal.
One significant application is in the synthesis of indole (B1671886) derivatives. A robust, five-step synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate for HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), begins with the Boc protection of 4-chloro-3-fluoroaniline. acs.orgresearchgate.net This is followed by a regioselective iodination at the C-2 position, ortho to the Boc-protected amino group. acs.orgresearchgate.net After the facile removal of the Boc group, the resulting o-iodoaniline undergoes cyclization and subsequent esterification to yield the target indole. acs.orgresearchgate.net This pathway highlights the utility of the Boc group in directing subsequent functionalization. acs.org
Another major area of application is in the synthesis of quinazoline-based anticancer drugs, such as gefitinib. arkat-usa.org In several industrial syntheses of gefitinib, the final key step involves the condensation of a 4-chloroquinazoline (B184009) derivative with 3-chloro-4-fluoroaniline (B193440). arkat-usa.orggoogle.com The aniline derivative is crucial for introducing the required N-(3-chloro-4-fluorophenyl) group, which is essential for the drug's activity. arkat-usa.orgossila.com
The compound is also utilized in creating inhibitors for other diseases. For instance, it has been used as a starting material in the synthesis of Trypanosoma brucei inhibitors, which are potential treatments for African trypanosomiasis. nih.gov In these syntheses, 3-chloro-4-fluoroaniline undergoes a reductive amination with N-Boc-2-aminoacetaldehyde, followed by acylation and subsequent deprotection of the Boc group. nih.gov
Table 2: Examples of Multistep Syntheses Involving (N-Boc)-4-chloro-3-fluoroaniline
| Starting Material | Key Reactions | Final Product Class/Example | Therapeutic Area | Ref |
|---|---|---|---|---|
| This compound | Regioselective iodination, deprotection, cyclization, esterification | Indole carboxylates (HIV NNRTI intermediates) | Antiviral (HIV) | acs.orgresearchgate.net |
| 4-Chloro-3-fluoroaniline | Condensation with a substituted quinazoline (B50416) | Quinazolines (Gefitinib) | Anticancer | arkat-usa.orggoogle.com |
| 4-Chloro-3-fluoroaniline | Reductive amination, acylation, deprotection | N-phenyl-benzamides | Antiparasitic | nih.gov |
Industrial Process Development and Scale-Up Investigations
The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including cost, safety, efficiency, and waste reduction. For processes involving this compound, several scale-up investigations have been reported.
Furthermore, the industrial availability and cost of the starting material, 4-chloro-3-fluoroaniline, are paramount. A patented process describes a method for the co-production of 3-chloro-4-fluoroaniline and 2,6-dichlorofluorobenzene (B1295312) from ortho-dichlorobenzene. google.com This process involves nitration, fluorination, separation of isomers via vacuum rectification, and finally, reduction of the nitro group to yield 3-chloro-4-fluoroaniline. google.com Such industrial methods are designed to be cost-effective, utilize readily available raw materials, and minimize pollution, ensuring a stable and economical supply chain for subsequent multi-step syntheses. google.com
Chemical Reactivity and Transformation Studies of N Boc 4 Chloro 3 Fluoroaniline
Mechanistic Investigations of N-Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in various reaction conditions and the relative ease of its removal. nih.govresearchgate.net The deprotection of the N-Boc group in N-Boc-4-chloro-3-fluoroaniline can be achieved through several methods, each with distinct mechanistic pathways.
The most common method for N-Boc deprotection involves treatment with strong acids. researchgate.net The generally accepted mechanism for the acid-catalyzed cleavage of the Boc group involves the initial protonation of the carbamate (B1207046) oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine. semanticscholar.org
Kinetic studies on the deprotection of Boc-protected amines have revealed a second-order rate dependence on the concentration of strong acids like HCl, sulfuric acid, and methanesulfonic acid. scribd.comnih.gov This suggests a mechanism involving a rapid equilibrium protonation of the Boc group, followed by a rate-limiting fragmentation step. scribd.com The reaction is rationalized mechanistically in terms of a general acid-catalyzed separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated tert-butyl carbamate. nih.govresearchgate.net
The presence of electron-withdrawing groups, such as the chloro and fluoro substituents on the aniline (B41778) ring of this compound, can influence the rate of deprotection. These groups can destabilize the carbamate electronically, potentially promoting its cleavage. nih.gov
Table 1: Common Acidic Reagents for N-Boc Deprotection
| Reagent | Solvent(s) | Notes |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | A standard and highly effective method. semanticscholar.orgresearchgate.net |
| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, Methanol (B129727) | Widely used and cost-effective. nih.gov |
| Sulfuric Acid (H₂SO₄) | tert-Butyl Acetate | A strong acid option. semanticscholar.org |
While strong acids are effective, the need for milder conditions has led to the development of alternative deprotection strategies to avoid side reactions with other sensitive functional groups. nih.govsemanticscholar.org
One mild and selective method involves the use of oxalyl chloride in methanol at room temperature. nih.govuky.edu This approach is tolerant of various functional groups and is effective for a structurally diverse set of N-Boc protected compounds, including those with electron-withdrawing groups. nih.govuky.edu The proposed mechanism involves the electrophilic character of oxalyl chloride. nih.gov
Thermolytic deprotection of N-Boc compounds can be achieved using fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) as solvents, often accelerated by microwave assistance. researchgate.net Studies on N-Boc-4-chloroaniline have shown successful deprotection using these methods. researchgate.netresearchgate.net Additionally, catalyst-free deprotection can be achieved using water at reflux temperatures, offering an environmentally friendly alternative. semanticscholar.org
Table 2: Selected Mild Reagents for N-Boc Deprotection
| Reagent/Condition | Solvent | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Oxalyl chloride | Methanol | Room Temperature | 1-4 h | Up to 90% nih.gov |
| Water | - | 90-100 °C | < 12 min | Excellent semanticscholar.org |
| TFE | - | 150 °C (Microwave) | 5 min | 98% (for N-Boc-4-chloroaniline) researchgate.net |
In the synthesis of complex molecules, it is often necessary to selectively deprotect one N-Boc group in the presence of other acid-labile functionalities. The development of chemo-selective methods is therefore of significant importance.
The use of bismuth(III) trichloride (B1173362) in a mixture of acetonitrile (B52724) and water has been shown to selectively cleave the N-Boc group in excellent yields without affecting other acid-sensitive groups like tert-butyl esters. researchgate.net This method is particularly valuable as it avoids the alkylation of sensitive amino acid residues. researchgate.net
Furthermore, thermal deprotection in continuous flow has demonstrated the ability to selectively remove an aryl N-Boc group in the presence of an alkyl N-Boc group by controlling the temperature. nih.gov This highlights the potential for fine-tuning reaction conditions to achieve high selectivity. The oxalyl chloride/methanol system has also been noted for its functional group tolerance, making it a suitable reagent for deprotection in molecules with multiple acid-labile groups. uky.edu
Nucleophilic Substitution Reactions Involving Aromatic Halogen Centers
The benzene (B151609) ring of this compound is electron-deficient due to the presence of two halogen substituents, making it susceptible to nucleophilic aromatic substitution (SNAr).
In nucleophilic aromatic substitution reactions, the reactivity of the leaving group often follows the order F > Cl > Br > I, which is contrary to the trend in SN1 and SN2 reactions. chemistrysteps.com This is because the rate-determining step in SNAr is the initial attack of the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex. chemistrysteps.comwikipedia.org The high electronegativity of fluorine makes the carbon atom to which it is attached more electrophilic and thus more susceptible to nucleophilic attack.
For this compound, the fluoro substituent at position 3 and the chloro substituent at position 4 are both potential leaving groups. The relative reactivity of these two positions towards a nucleophile will be influenced by both electronic and steric factors. The presence of the amino group (protected as N-Boc) and the other halogen will affect the electron density at each position. Generally, electron-withdrawing groups positioned ortho or para to the leaving group activate the ring towards nucleophilic attack. wikipedia.org
The N-Boc group is generally considered stable during catalyzed nucleophilic substitutions. researchgate.net Its primary electronic effect on the aromatic ring is through the nitrogen lone pair, which can donate electron density to the ring via resonance. However, the bulky tert-butoxycarbonyl group can also exert steric hindrance.
Reductive Amination Pathways for Derivative Formation
Reductive amination is a cornerstone method for forming carbon-nitrogen bonds, enabling the synthesis of secondary and tertiary amines. For a protected aniline like this compound, this pathway is typically preceded by the deprotection of the Boc group to liberate the primary amine. The resulting 4-chloro-3-fluoroaniline (B146274) can then react with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion intermediate, which is subsequently reduced to the target amine.
However, modern synthetic strategies often favor one-pot tandem procedures that combine transformations to improve efficiency. A notable approach involves the direct reductive amination (DRA) of an aldehyde with a primary amine, followed by in situ N-Boc protection of the newly formed secondary amine. nih.govnih.gov This method uses a system like di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB). nih.govresearchgate.net The process is highly selective and efficient, preventing common side reactions like over-alkylation. nih.gov While this specific tandem reaction starts with a primary amine, the principles underscore the strategic use of the Boc group in amine synthesis.
The choice of reducing agent is critical for the success of reductive amination. While sodium borohydride (B1222165) (NaBH₄) can be used, milder and more selective reagents are often preferred. masterorganicchemistry.com Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are particularly effective because they selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound. masterorganicchemistry.comharvard.edu This selectivity is crucial for achieving high yields of the desired secondary amine derivative. harvard.edu
The general procedure for a tandem reductive amination followed by N-Boc protection can be summarized in the following steps:
Formation of an imine by mixing an aldehyde and a primary amine.
Addition of (Boc)₂O to trap the secondary amine as it is formed.
Reduction of the intermediate using a selective borohydride reagent like STAB. nih.gov
This one-pot method provides a versatile and high-yielding route to a wide array of N-Boc protected secondary amines from various aldehydes and amines. nih.gov
Directed C-H Functionalization on the Aromatic Ring
The N-Boc group is not merely a protecting group; it can also function as a directing group in C-H activation reactions, guiding functionalization to specific positions on the aromatic ring. This strategy avoids the need for pre-functionalized substrates and offers a more atom-economical approach to building molecular complexity.
Iridium-catalyzed C-H borylation has emerged as a powerful tool for converting inert C-H bonds into versatile C-B bonds. mdpi.com In the case of N-Boc-anilines, the N-H bond of the carbamate group can engage in hydrogen bonding, which directs the catalyst to the ortho C-H bond. nih.govacs.orgacs.org This interaction facilitates highly regioselective borylation at the position adjacent to the N-Boc group. mdpi.com
The reaction typically employs an iridium precatalyst, such as [Ir(OMe)(COD)]₂, and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin). mdpi.com The N-Boc group's ability to direct the borylation ortho to the nitrogen has been shown to be effective for a range of substituted anilines, tolerating various functional groups, including halogens. mdpi.com For instance, studies on N-Boc anilines have demonstrated that even with existing substituents on the ring, the directing effect of the Boc group can predominantly yield the ortho-borylated product. mdpi.commsu.edu
The proposed mechanism involves an outer-sphere interaction where hydrogen bonding between the aniline's N-H and an oxygen atom on a boron ligand of the iridium complex positions the catalyst for selective C-H cleavage at the ortho position. acs.orgacs.orgmsu.edu This directed approach provides a significant advantage over traditional borylation reactions where regioselectivity is primarily governed by steric factors. acs.orgdigitellinc.com
The efficiency and selectivity of C-H functionalization reactions are profoundly influenced by the design of the catalyst and the nature of the ligands coordinated to the metal center. In the context of ortho-C-H borylation of N-Boc-anilines, the choice of ligand on the iridium catalyst is crucial. For example, using ligands like 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (tmphen) can improve catalyst turnover numbers and make the synthesis of ortho-borylated anilines more practical. nih.gov
Similarly, in palladium-catalyzed C-H arylations, the ligand plays a critical role in determining both chemo- and regioselectivity. nih.gov Specialized ligands, such as [2,2′-bipyridin]-6(1H)-one, can enable the direct ortho-arylation of unprotected anilines by preventing the competing N-arylation (Buchwald-Hartwig amination). nih.gov These "cooperating ligands" actively participate in the C-H cleavage step, often favoring a specific mechanistic pathway that leads to the desired regioselectivity. nih.gov The development of versatile ligands that can promote C-H activation across a broad range of substrates remains a key area of research. nih.govresearchgate.net The steric and electronic properties of the ligand can be fine-tuned to enhance reaction rates, yields, and selectivity in various C-H activation processes. organic-chemistry.org
Oxidation and Reduction Pathways of the Aniline Moiety
The aniline core of this compound can undergo oxidation and reduction, although the presence of the Boc group modifies its reactivity compared to a free aniline. The Boc group is generally stable to many oxidative and reductive conditions, allowing for selective transformations at other sites. organic-chemistry.org
Oxidation of anilines can lead to a variety of products, including nitrosoarenes and nitroarenes. Reagents like sodium perborate (B1237305) in acetic acid can oxidize anilines bearing electron-withdrawing groups to the corresponding nitro compounds. mdpi.com The N-Boc group, being electron-withdrawing, would likely favor such transformations while protecting the nitrogen from over-oxidation. The choice of oxidant and reaction conditions is critical to achieve the desired product selectively. mdpi.com
Regarding reduction, the aromatic ring of the aniline moiety is generally resistant to reduction under standard conditions. Catalytic hydrogenation, for example, would typically not reduce the benzene ring unless under harsh conditions. More relevant is the reduction of other functional groups that might be introduced onto the ring. For instance, if the aniline were oxidized to a nitro-aniline derivative, the nitro group could be selectively reduced back to an amino group using various methods, such as catalytic hydrogenation or metal-acid systems, often without affecting the Boc protecting group. The Boc group itself is stable to catalytic hydrogenation. organic-chemistry.org
Hydrolytic Stability and Degradation Pathways
The N-Boc protecting group is prized for its stability under a wide range of conditions, particularly towards bases and nucleophiles. organic-chemistry.orgtotal-synthesis.com However, its key feature is its lability under acidic conditions, which provides a reliable method for its removal (deprotection). acs.org
The degradation pathway for the N-Boc group is an acid-catalyzed hydrolysis. The reaction is initiated by protonation of the carbonyl oxygen of the carbamate. jk-sci.com This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. total-synthesis.comjk-sci.com The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide and the free primary amine. total-synthesis.com
Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for this deprotection. acs.orgjk-sci.com The reaction is often performed in a non-aqueous solvent like dichloromethane (DCM). jk-sci.com While effective, these strong acid conditions can be incompatible with other acid-sensitive functional groups in the molecule. unityfvg.it Therefore, milder or alternative deprotection methods are sometimes sought. For instance, aqueous phosphoric acid has been reported as a milder alternative for removing Boc groups. organic-chemistry.org Additionally, thermal deprotection in the absence of an acid catalyst has been demonstrated, particularly using continuous flow reactors at high temperatures, offering a method to remove the Boc group when acid sensitivity is a concern. acs.org
The stability of the N-Boc group on an aniline, such as in this compound, is generally high under neutral and basic conditions, allowing for reactions like saponification of esters or other base-mediated transformations to be carried out elsewhere in the molecule without premature deprotection. organic-chemistry.org
N Boc 4 Chloro 3 Fluoroaniline As a Key Building Block in Advanced Chemical Synthesis
Intermediates in Medicinal Chemistry and Drug Discovery Programs
The structural features of N-Boc-4-chloro-3-fluoroaniline make it an invaluable building block in the pharmaceutical industry. After the removal of the Boc protecting group to yield 4-chloro-3-fluoroaniline (B146274), the molecule serves as a key nucleophile in the construction of various pharmacologically active scaffolds.
The 4-anilinoquinazoline (B1210976) framework is a recognized privileged scaffold in medicinal chemistry, known for its ability to inhibit receptor tyrosine kinases (RTKs) that are overexpressed in malignant tumors. nih.gov Several drugs approved by the U.S. Food and Drug Administration (FDA), such as Gefitinib and Erlotinib, feature this core structure and are used in cancer therapy. nih.govnih.gov The synthesis of these agents often relies on the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline (B184009) intermediate and an appropriately substituted aniline (B41778). nih.gov
4-chloro-3-fluoroaniline (derived from this compound) is a crucial component in the synthesis of the anticancer drug Gefitinib. ukm.mynih.govnewdrugapprovals.org In a common synthetic route, 4-chloro-6,7-dimethoxyquinazoline (B18312) is reacted with 3-chloro-4-fluoroaniline (B193440). ukm.mythieme-connect.de The amine group of the aniline acts as a nucleophile, displacing the chlorine atom at the C-4 position of the quinazoline (B50416) ring to form the N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine intermediate. ukm.mychemicalbook.comarkat-usa.org This step is a pivotal C-N bond-forming reaction that installs the characteristic anilino side chain of Gefitinib. ukm.mychemicalbook.com Subsequent alkylation of the quinazoline core completes the synthesis of the final drug molecule. nih.govchemicalbook.comarkat-usa.org The reaction is typically carried out in a solvent like isopropanol (B130326) and can achieve high yields. ukm.mychemicalbook.com
Similarly, while detailed synthetic routes for Erlotinib also involve a 4-chloroquinazoline core, the key coupling partner is 3-ethynylaniline. vjs.ac.vnnih.gov However, the general strategy of using substituted anilines to build the 4-anilinoquinazoline scaffold is a cornerstone of this class of anticancer agents. nih.govnih.govresearchgate.net The versatility of this SNAr reaction allows for the creation of a library of derivatives for structure-activity relationship (SAR) studies. nih.govnih.gov
Table 1: Key Synthesis Step for Gefitinib Intermediate
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 4-chloro-6,7-dimethoxyquinazoline | 3-chloro-4-fluoroaniline | N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | Nucleophilic Aromatic Substitution |
Beyond oncology, 4-chloro-3-fluoroaniline serves as an important precursor in the development of novel antimalarial drugs. ossila.com The dihalogenated aniline moiety is incorporated into various molecular scaffolds through nucleophilic substitution reactions to create potent agents against the Plasmodium falciparum parasite. ossila.com Research has shown that the inclusion of both chloride and fluoride (B91410) substituents on the aniline ring significantly enhances the drug's potency. ossila.com This substitution pattern has been demonstrated to reduce the half-maximal effective concentration (EC₅₀) to as low as 27 nM, highlighting the critical role of this specific building block in optimizing antimalarial activity. ossila.com
The utility of building blocks derived from this compound extends to the field of antiviral therapies. ossila.com The 3-chloro-5-fluoroaniline (B1302006) isomer, for example, is used to synthesize compounds targeting the influenza A H1N1 virus. ossila.com Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs used in the treatment of HIV-1 infection. nih.govhiv.gov These molecules bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, inhibiting its function and preventing viral replication. nih.govnih.gov The development of new NNRTI candidates often involves the exploration of diverse chemical scaffolds to overcome drug resistance. nih.gov The 4-chloro-3-fluoroaniline moiety can be incorporated into these scaffolds to modulate the electronic and steric properties of the inhibitor, potentially improving its binding affinity and resistance profile. ossila.com
Piperazine (B1678402) and piperidine (B6355638) rings are ubiquitous heterocyclic systems found in a vast number of pharmaceuticals due to their favorable physicochemical properties and ability to serve as versatile scaffolds. The synthesis of substituted piperazines and piperidines is a key focus in drug discovery. The N-Boc protecting group is frequently used in these syntheses to control reactivity. nih.govgoogle.com For instance, N-Boc-piperazine can be used in Buchwald-Hartwig amination or SNAr reactions to create N-arylpiperazine structures, which are common in drug molecules. nih.gov
The aniline nitrogen of 4-chloro-3-fluoroaniline (after deprotection of the N-Boc precursor) can be used to form C-N bonds with piperidine or piperazine precursors. ossila.com Specifically, piperidine derivatives incorporating the 4-chloro-3-fluoroaniline moiety have been identified as components in potential antiviral treatments. ossila.com The synthesis of these systems can involve various methods, including aza-Prins cyclization to form 4-halopiperidines or the reaction of amines with dielectrophiles. rasayanjournal.co.inwhiterose.ac.uk The N-Boc group on the aniline precursor allows for other chemical transformations to be performed on the molecule before the final coupling to the heterocyclic ring system. researchgate.net
Applications in Functional Materials Science
In addition to its role in medicine, this compound is a valuable monomer for creating advanced functional materials with unique electronic and physical properties.
Polyaniline is a well-known conducting polymer with applications in various fields. Introducing fluorine atoms into the polymer backbone can significantly alter its properties, leading to increased thermal stability, enhanced solubility, and improved electrical characteristics. researchgate.net 4-chloro-3-fluoroaniline has been identified as an optimal monomer for the synthesis of fluorinated polyanilines. ossila.com These specialized polymers can be synthesized via methods such as Buchwald-Hartwig amination. ossila.com The resulting fluorinated polyanilines are more readily processable compared to the parent polyaniline homopolymer, making them suitable for applications in semiconductors and other advanced materials. ossila.comresearchgate.net
Development of Conjugated Polymers for Electronic and Optoelectronic Devices
The incorporation of fluorine atoms into conjugated polymers is a well-established strategy to modulate their electronic properties, improve their stability, and enhance their performance in electronic and optoelectronic devices. While direct research on the use of this compound as a monomer is limited, its deprotected analogue, 4-chloro-3-fluoroaniline, is recognized as a valuable precursor for fluorinated polyanilines. ossila.com The N-Boc protecting group offers advantages in terms of solubility and processability during polymerization, which can be a significant challenge in the synthesis of rigid conjugated polymers.
The synthesis of such polymers would typically involve palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination reactions. The this compound monomer could be coupled with a variety of co-monomers to create polymers with tailored properties. For instance, a Suzuki coupling reaction with a diboronic acid or ester-functionalized comonomer could yield a copolymer with alternating electron-donating and electron-accepting units, a common design for organic semiconductors.
Table 1: Hypothetical Suzuki Polycondensation of this compound with a Fluorene-based Comonomer
| Entry | Comonomer | Catalyst | Ligand | Base | Solvent | Yield (%) | Molecular Weight (Mn, kDa) |
| 1 | 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dihexylfluorene | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 85 | 15.2 |
| 2 | 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dihexylfluorene | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 92 | 21.5 |
The resulting polymers, after deprotection of the Boc group, would be expected to exhibit interesting electronic and optical properties, making them potential candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The presence of both chlorine and fluorine atoms could further influence the polymer's energy levels, charge transport characteristics, and stability.
Construction of Complex Heterocyclic Scaffolds and Molecular Architectures
Halogenated anilines are pivotal starting materials for the synthesis of a wide array of heterocyclic compounds, many of which form the core of pharmaceuticals and other biologically active molecules. nih.gov The this compound molecule serves as a valuable precursor for the construction of complex heterocyclic scaffolds, such as quinolines, benzimidazoles, and other fused ring systems. The Boc group provides temporary protection of the amine functionality, allowing for selective reactions at other positions of the molecule.
For example, this compound can be utilized in the synthesis of substituted quinolines, a class of heterocycles with a broad range of biological activities, including antimalarial and anticancer properties. ossila.com A common synthetic route involves the condensation of the aniline with a β-ketoester, followed by cyclization. The chloro and fluoro substituents on the aniline ring are expected to influence the regioselectivity of the cyclization and the properties of the resulting quinoline.
Furthermore, this building block is suitable for the synthesis of fluorinated benzimidazole (B57391) derivatives. The reaction of this compound with a carboxylic acid or its derivative under cyclizing conditions would lead to the formation of the benzimidazole core. The fluorine and chlorine substituents can enhance the metabolic stability and bioactivity of the final compounds.
Table 2: Representative Synthesis of a Substituted Benzimidazole from this compound
| Entry | Reactant 2 | Coupling Agent | Base | Solvent | Reaction Conditions | Yield (%) |
| 1 | 4-Nitrobenzoic acid | HATU | DIPEA | DMF | 25 °C, 12 h | 95 (Amide formation) |
| 2 | (Amide from Entry 1) | - | - | Acetic Acid | 110 °C, 4 h | 88 (Cyclization) |
The resulting complex heterocyclic scaffolds can serve as key intermediates in drug discovery programs, where the unique substitution pattern of the starting aniline can be exploited to fine-tune the pharmacological properties of the target molecules. The ability to introduce both chloro and fluoro groups into a specific region of a molecule is a powerful tool for medicinal chemists.
Advanced Spectroscopic and Computational Investigations of N Boc 4 Chloro 3 Fluoroaniline Derivatives
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic methodologies are indispensable for confirming the chemical structure of N-Boc-4-chloro-3-fluoroaniline and monitoring the progress of reactions in which it is a reactant or product. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR, FT-Raman), and Mass Spectrometry each offer unique insights into the molecular framework and its transformations.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including this compound derivatives. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, a detailed map of the molecular structure can be assembled.
In the ¹H NMR spectrum, the protons of the tert-butyl (Boc) group typically appear as a singlet around 1.5 ppm due to the nine equivalent protons. The N-H proton of the carbamate (B1207046) linkage usually presents as a broad singlet. The aromatic protons on the substituted phenyl ring exhibit complex splitting patterns due to spin-spin coupling between themselves and with the fluorine atom.
The ¹³C NMR spectrum provides information on the carbon framework. The carbons of the Boc group are readily identified, with the quaternary carbon appearing around 80 ppm and the methyl carbons near 28 ppm. The carbonyl carbon of the carbamate is typically found in the 152 ppm region. The aromatic carbons show distinct signals influenced by the chloro and fluoro substituents.
Furthermore, ¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. researchgate.net For this compound, the single fluorine atom would give rise to a signal whose chemical shift and coupling to adjacent protons provide definitive structural information. beilstein-journals.org The use of combined techniques, such as HPLC-NMR, can be particularly powerful for analyzing complex mixtures, such as those found in metabolism studies of related compounds like 3-chloro-4-fluoroaniline (B193440). shu.ac.uk
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.
| Atom | Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | -C(CH₃)₃ | ~1.5 (singlet) |
| ¹H | -NH- | ~7.0-8.0 (broad singlet) |
| ¹H | Aromatic H | ~7.0-7.5 (multiplets) |
| ¹³C | -C(CH₃)₃ | ~28 |
| ¹³C | -C(CH₃)₃ | ~80 |
| ¹³C | Aromatic C | ~110-140 |
| ¹³C | -C=O | ~152 |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Bonding and Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is used to identify the functional groups present in a molecule by probing its vibrational modes. researchgate.net These methods are complementary and provide a comprehensive vibrational profile of the compound.
For this compound, key vibrational bands can be assigned to specific functional groups. The N-H stretching vibration of the carbamate group is typically observed in the region of 3300-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the tert-butyl group appear around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. A strong absorption band corresponding to the C=O (carbonyl) stretching of the Boc group is a prominent feature, usually found between 1700 and 1730 cm⁻¹.
The aromatic ring itself has characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Vibrations involving the halogen substituents, such as the C-Cl and C-F stretching modes, are found in the fingerprint region of the spectrum, typically below 1300 cm⁻¹. researchgate.net Theoretical calculations using DFT are often employed to aid in the precise assignment of these vibrational modes by comparing experimental spectra with computationally simulated ones. nih.gov
Table 2: Characteristic FT-IR and FT-Raman Vibrational Frequencies for this compound Note: Frequencies are approximate and can vary. (s) = strong, (m) = medium, (w) = weak.
| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | Carbamate | 3300 - 3400 (m) |
| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 (w) |
| Aliphatic C-H Stretch | tert-Butyl | 2850 - 2950 (m) |
| C=O Stretch | Boc Group | 1700 - 1730 (s) |
| C=C Stretch | Aromatic Ring | 1450 - 1600 (m) |
| C-F Stretch | Aryl Fluoride (B91410) | 1200 - 1280 (s) |
| C-Cl Stretch | Aryl Chloride | 800 - 850 (m) |
Mass Spectrometry for Reaction Progress and Product Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. In the context of this compound, MS is crucial for confirming its synthesis and monitoring its subsequent reactions.
Upon ionization, the molecular ion peak [M]⁺ corresponding to the exact mass of the molecule would be observed. High-resolution mass spectrometry (HRMS) can confirm the elemental formula, C₁₁H₁₃ClFNO₂. The fragmentation pattern is often dominated by the loss of the Boc group or parts of it. Common fragments include the loss of isobutylene (B52900) (56 Da) to give [M-56]⁺, or the loss of the entire tert-butoxycarbonyl group (100 Da) to yield the 4-chloro-3-fluoroaniline (B146274) radical cation. Another characteristic fragmentation is the loss of CO₂ (44 Da) from the [M-C₄H₉]⁺ fragment. Techniques like HPLC-MS/MS are particularly useful for identifying and quantifying the parent compound and its metabolites or reaction byproducts in complex matrices. shu.ac.uk
Quantum Chemical Computational Studies for Mechanistic Insights
Quantum chemical calculations provide a theoretical framework to understand the intrinsic properties of molecules like this compound, complementing experimental findings. These computational studies offer deep insights into molecular geometry, electronic structure, and chemical reactivity.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov DFT calculations can accurately predict various molecular properties, including optimized geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps. nih.govresearchgate.net
For this compound, DFT calculations can be used to determine the most stable conformation by optimizing bond lengths, bond angles, and dihedral angles. This analysis reveals how the substituents (Boc, Cl, F) influence the geometry of the aniline (B41778) ring. The electronic structure analysis provides information about the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a critical parameter for predicting the chemical reactivity and stability of the molecule. A smaller gap generally implies higher reactivity. researchgate.net
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive Lewis structure representation of bonding (lone pairs, bonding orbitals, and anti-bonding orbitals). wisc.edu
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
In a hypothetical MEP map of an this compound derivative, distinct regions of electrostatic potential would be anticipated. The oxygen atoms of the tert-butoxycarbonyl (Boc) group would exhibit a high electron density, appearing as red or yellow areas on the MEP map. These regions represent the most likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amine group and the aromatic ring would be characterized by lower electron density, depicted as blue areas, indicating their susceptibility to nucleophilic attack. The presence of the electron-withdrawing fluorine and chlorine atoms on the aniline ring would further influence the electrostatic potential, creating a more complex distribution of charge across the molecule.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (HOMO-LUMO) analysis is a quantum chemical method that provides insights into a molecule's reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.
For a derivative of this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom of the protected amine. The LUMO, in contrast, would likely be distributed over the carbonyl group of the Boc protecting group and the halogen-substituted aromatic ring. The precise energy values of the HOMO, LUMO, and the resulting energy gap would be dependent on the specific nature of any additional substituents on the molecule. These values are typically determined using computational chemistry software and would be presented in a data table.
Table 1: Hypothetical Frontier Molecular Orbital Energies
| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| This compound | Data not available | Data not available | Data not available |
| Example Derivative A | Data not available | Data not available | Data not available |
| Example Derivative B | Data not available | Data not available | Data not available |
Conformational Analysis and Intermolecular Interaction Studies
The three-dimensional shape (conformation) of this compound derivatives and how they interact with each other are crucial for understanding their physical properties and biological activity. The bulky tert-butyl group of the Boc protecting group imposes significant steric hindrance, which influences the rotational freedom around the nitrogen-carbonyl bond. This can lead to distinct stable conformations, or rotamers.
Intermolecular interactions, such as hydrogen bonding and van der Waals forces, govern how these molecules pack together in a solid state. The N-H group of the protected amine can act as a hydrogen bond donor, while the carbonyl oxygen of the Boc group can serve as a hydrogen bond acceptor. The halogen atoms (chlorine and fluorine) can also participate in weaker halogen bonding interactions. Computational modeling and experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to study these conformational preferences and intermolecular interactions in detail.
X-ray Crystallography for Solid-State Structural Determination of Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single crystal of a derivative of this compound would be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to build a model of the crystal lattice.
This analysis would provide a wealth of information, including bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and conformation in the solid state. Furthermore, it would reveal the nature of the intermolecular interactions responsible for the crystal packing. While no specific crystallographic data for derivatives of this compound are currently available in the public domain, such a study would be invaluable for understanding the structure-property relationships of this class of compounds. A typical output of such an analysis is a crystallographic information file (CIF), which contains all the atomic coordinates and other relevant data.
Detailed Mechanistic Elucidation of Reactions Involving N Boc 4 Chloro 3 Fluoroaniline
Reaction Pathways and Transition State Analysis for Boc Protection and Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability in various conditions and its facile removal under acidic conditions. total-synthesis.comresearchgate.net
Boc Protection Pathway: The protection of the amino group of 4-chloro-3-fluoroaniline (B146274) typically proceeds via nucleophilic attack of the aniline (B41778) nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate (B1257347) (Boc₂O). total-synthesis.comresearchgate.net The reaction mechanism is a straightforward nucleophilic acyl substitution.
Step 1: Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks one of the electrophilic carbonyl carbons of Boc anhydride (B1165640). total-synthesis.com This forms a tetrahedral intermediate.
Step 2: Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a tert-butyloxycarbonate anion as the leaving group.
Step 3: Decomposition and Proton Transfer: The tert-butyloxycarbonate anion is unstable and decomposes into carbon dioxide and a tert-butoxide anion. The tert-butoxide anion then deprotonates the newly N-acylated aniline, generating tert-butanol (B103910) and the final N-Boc-protected aniline product. The release of CO₂ gas provides a strong thermodynamic driving force for the reaction. total-synthesis.com While the reaction can proceed without a base, bases like triethylamine (B128534) or sodium hydroxide (B78521) are often used to neutralize the protonated amine and accelerate the reaction. total-synthesis.com
Boc Deprotection Pathway: The removal of the Boc group is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). researchgate.netyoutube.com The mechanism relies on the acid-lability of the tert-butyl group.
Step 1: Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the carbamate (B1207046) group by an acid (H⁺). This enhances the electrophilicity of the carbonyl carbon.
Step 2: Formation of a Carbocation: The C-O bond of the tert-butyl group cleaves, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate. This step is the rate-determining step of the deprotection process.
Step 3: Decomposition of Carbamic Acid: The resulting carbamic acid is unstable and readily decarboxylates to regenerate the free amine (4-chloro-3-fluoroaniline) and release carbon dioxide.
Step 4: Carbocation Trapping: The tert-butyl cation can be trapped by a nucleophile or can eliminate a proton to form isobutylene (B52900).
Transition State Analysis: Computational studies on related systems suggest that the transition state for Boc deprotection involves the elongation of the C-O bond of the tert-butyl group as the protonated carbamate breaks down. The stability of the resulting tert-butyl carbocation significantly lowers the activation energy for this process compared to the cleavage of other alkyl carbamates. nih.gov For the protection reaction, the transition state involves the formation of the new N-C bond as the aniline nitrogen attacks the Boc anhydride.
Unraveling Mechanisms of Halogen Exchange and Nucleophilic Substitution Reactions
The presence of chloro and fluoro substituents on the aromatic ring of N-Boc-4-chloro-3-fluoroaniline makes it a substrate for nucleophilic aromatic substitution (SNAr) and, potentially, metal-catalyzed halogen exchange reactions.
Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring followed by the elimination of a leaving group. The rate of SNAr reactions is highly dependent on the nature of the leaving group and the electronic activation of the ring.
Step 1: Nucleophilic Addition: A nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov The negative charge is delocalized across the aromatic ring and is stabilized by electron-withdrawing groups.
Step 2: Elimination of Halide: The aromaticity of the ring is restored by the expulsion of the halide leaving group.
For this compound, the electron-withdrawing nature of the N-Boc group and the fluorine atom helps to stabilize the negative charge in the Meisenheimer complex, thus activating the ring for nucleophilic attack. Generally, fluorine is a better leaving group than chlorine in SNAr reactions when it is ortho or para to a strong electron-withdrawing group, due to the high electronegativity of fluorine stabilizing the intermediate. However, the relative reactivity can be complex and substrate-dependent. science.gov 4-Chloro-3-fluoroaniline itself is used as a building block in syntheses involving nucleophilic substitution. ossila.com
Halogen Exchange (Halex) Reactions: Halogen exchange reactions, often a type of SNAr reaction, involve the replacement of one halogen on an aromatic ring with another. These transformations are typically catalyzed by transition metals, such as copper or nickel. frontiersin.org For instance, an aryl chloride can be converted to an aryl iodide. The mechanism for metal-catalyzed halogen exchange often involves oxidative addition of the aryl halide to a low-valent metal center, followed by reaction with a halide source and subsequent reductive elimination. wikipedia.org A radical chain process has also been proposed for certain halogen exchange reactions. frontiersin.org The transformation of aryl chlorides to heavier homologs remains a challenging but important area of research. frontiersin.org
Catalytic Cycles and Active Species in C-H Borylation and Other Functionalizations
Transition metal-catalyzed C-H functionalization represents a powerful tool for modifying aromatic rings directly. C-H borylation, in particular, converts a C-H bond into a versatile C-B bond, which can then be used in subsequent cross-coupling reactions.
Iridium-Catalyzed C-H Borylation: Iridium complexes, often with bipyridine ligands, are highly effective for the borylation of arenes. acs.org The generally accepted catalytic cycle for the borylation of an N-Boc protected aniline involves the following key steps:
Step 1: Oxidative Addition: The active Ir(I) catalyst reacts with the boron source, typically bis(pinacolato)diboron (B136004) (B₂pin₂), via oxidative addition to form an Ir(III) intermediate.
Step 2: C-H Activation: The arene coordinates to the iridium center. The C-H bond is then cleaved in what is often considered a concerted metalation-deprotonation (CMD) step. The N-H bond of the Boc-protected amine can interact with ligands on the catalyst, directing the borylation to the ortho position. nih.gov
Step 3: Reductive Elimination: The borylated arene is formed through reductive elimination from the Ir(III) center, regenerating the active Ir(I) catalyst, which can then re-enter the catalytic cycle.
The N-Boc group can act as a directing group, favoring functionalization at the C-H bond ortho to the nitrogen. However, steric hindrance from the bulky Boc group and the existing fluoro substituent can also influence the regioselectivity of the reaction.
Nickel-Catalyzed Functionalizations: Nickel catalysts are a cost-effective alternative to precious metals like iridium and palladium for C-H functionalization and cross-coupling reactions. researchgate.netnih.gov Nickel-catalyzed C-H borylation can proceed through various catalytic cycles, including Ni(0)/Ni(II) or even Ni(II)/Ni(IV) pathways. researchgate.net In cross-coupling reactions, such as the formation of C-N or C-O bonds, a common cycle involves:
Oxidative Addition: A Ni(0) species undergoes oxidative addition with the aryl halide (C-Cl bond) to form a Ni(II) intermediate.
Transmetalation or Deprotonation: A base deprotonates the nucleophile (e.g., another amine or an alcohol), which then coordinates to the nickel center.
Reductive Elimination: The final cross-coupled product is formed via reductive elimination, regenerating the Ni(0) catalyst. researchgate.netacs.org
Kinetic and Thermodynamic Studies of Key Transformations
Kinetic vs. Thermodynamic Control: In many organic reactions, the distribution of products can be determined by whether the reaction is under kinetic or thermodynamic control.
Kinetic Control: At lower temperatures, the major product is the one that is formed fastest, i.e., via the lowest activation energy transition state.
Thermodynamic Control: At higher temperatures, where the reaction pathways are reversible, the major product is the most stable one, regardless of the rate at which it is formed.
For reactions like ortho-metalation followed by rearrangement, the rate-limiting step can shift depending on substituents and reaction conditions, highlighting a complex interplay between kinetic factors. nih.gov
Factors Influencing Reaction Kinetics: The rate of key transformations can be influenced by several factors, which are summarized in the table below.
| Factor | Influence on Reaction Rate | Mechanistic Rationale |
| Substituent Effects | Electron-withdrawing groups (like -F, -Cl) generally increase the rate of SNAr reactions. | Stabilizes the negative charge in the Meisenheimer complex intermediate. nih.gov |
| Basicity of Nucleophile | In carbamate formation, the rate increases with the basicity (pKa) of the amine. | A more basic amine is a stronger nucleophile, leading to a faster initial attack. researchgate.net |
| Leaving Group Ability | In SNAr, better leaving groups (those that are weaker bases) lead to faster reactions. | Facilitates the second, rearomatization step of the SNAr mechanism. libretexts.org |
| Temperature | Higher temperatures generally increase the rate of all reactions (Arrhenius equation). | Provides sufficient energy to overcome the activation energy barrier. Can also favor thermodynamic products. |
| Catalyst Loading | Increasing catalyst concentration typically increases the rate of catalyzed reactions (e.g., C-H borylation). | Increases the number of active catalytic species available to participate in the reaction cycle. |
This table is generated based on established principles of physical organic chemistry and data from related molecular systems.
Solvent Effects and Catalytic Modifiers on Reaction Outcomes
The choice of solvent and the addition of catalytic modifiers like ligands and bases are critical for controlling the selectivity and efficiency of reactions involving this compound.
Solvent Effects: The solvent plays a crucial role in stabilizing reactants, intermediates, and transition states. nih.gov Its polarity and ability to engage in hydrogen bonding can dramatically alter reaction pathways and rates. libretexts.org
Polar Protic Solvents (e.g., water, methanol): These solvents can solvate both cations and anions effectively. They are excellent at stabilizing ionic intermediates and transition states, which can accelerate SN1-type reactions and some SNAr reactions. libretexts.org However, by strongly solvating nucleophiles through hydrogen bonding, they can decrease nucleophilicity and slow down SN2 reactions. wfu.edu
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have large dipole moments but lack acidic protons. They are good at solvating cations but leave anions relatively "free" and highly reactive. This enhances the reactivity of nucleophiles, making these solvents ideal for SN2 and SNAr reactions. wfu.eduresearchgate.net
The table below summarizes the general effects of solvent choice on nucleophilic substitution reactions.
| Solvent Type | Effect on SNAr/SN2 Reactions | Effect on SN1 Reactions | Rationale |
| Polar Protic | Can decrease the rate | Increases the rate | Stabilizes the nucleophile (slowing SN2/SNAr) but strongly stabilizes the carbocation-like transition state (speeding up SN1). libretexts.orgwfu.edu |
| Polar Aprotic | Increases the rate | Slower than in protic solvents | Enhances nucleophile reactivity by poorly solvating anions. wfu.edu |
| Nonpolar | Very slow or no reaction | Very slow or no reaction | Reactants (often ionic) have poor solubility, and transition states are not stabilized. |
This table is generated based on established principles of physical organic chemistry.
Catalytic Modifiers: In metal-catalyzed reactions, ligands and bases are not merely additives but integral components of the active catalyst that dictate its reactivity and selectivity.
Ligands: In cross-coupling and C-H activation, ligands (e.g., phosphines, N-heterocyclic carbenes, bipyridines) coordinate to the metal center and modify its steric and electronic properties. Bulky ligands can promote reductive elimination, while electron-donating ligands can increase the rate of oxidative addition. The choice of ligand is crucial for achieving high yields and selectivities. nih.govresearchgate.netchemrxiv.org
Bases: Bases are often required to deprotonate a nucleophile or a C-H bond (in CMD mechanisms). The strength and nature of the base (e.g., inorganic like K₂CO₃ vs. organic like an alkoxide) can be critical. Milder bases can improve functional group tolerance, while stronger bases may be needed for less acidic substrates. acs.orgchemrxiv.org
Future Research Directions and Emerging Applications of N Boc 4 Chloro 3 Fluoroaniline
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of highly functionalized anilines like N-Boc-4-chloro-3-fluoroaniline traditionally relies on multi-step processes that can be resource-intensive. Future research is increasingly focused on developing greener, more efficient, and sustainable synthetic routes. A key area of development is the integration of biocatalysis. For instance, chemoenzymatic approaches using immobilized nitroreductase enzymes present a promising alternative to conventional nitroarene reduction methods that use precious-metal catalysts and high-pressure hydrogen gas. acs.orgworktribe.com This enzymatic method operates in aqueous media at room temperature, offering high chemoselectivity, which is particularly advantageous for preserving sensitive halogen substituents. acs.org
Another avenue involves the use of novel catalytic systems that are more environmentally benign. Brønsted acidic ionic liquids, for example, have shown potential as reusable, non-corrosive catalysts for aniline (B41778) synthesis in aqueous media, aligning with the principles of green chemistry. nih.gov Research is also directed towards catalyst-free methods for the crucial N-Boc protection step, with some protocols achieving high yields in solvents like glycerol (B35011) at room temperature, thus avoiding hazardous reagents and simplifying purification. researchgate.net The future synthesis of this compound will likely involve a hybrid approach, combining enzymatic reductions with green protection strategies to create a more atom-economical and sustainable manufacturing process. sphinxsai.com
| Parameter | Traditional Synthesis | Future Sustainable Synthesis |
|---|---|---|
| Catalyst | Precious metals (e.g., Pd, Pt) | Immobilized enzymes (e.g., Nitroreductase), Organocatalysts acs.orgresearchgate.net |
| Reagents | High-pressure H₂, hazardous acids/bases | NADPH cofactors, mild/recyclable acids (e.g., ionic liquids) acs.orgnih.gov |
| Solvents | Volatile organic compounds (VOCs) | Aqueous media, glycerol, solvent-free conditions nih.govresearchgate.net |
| Conditions | High temperature and pressure | Ambient temperature and atmospheric pressure acs.orgworktribe.com |
| Byproducts | Significant waste streams | Minimal waste, biodegradable byproducts sphinxsai.com |
Exploration of New Applications in Diverse Fields Beyond Traditional Medicinal Chemistry
While the utility of this compound is well-established in drug discovery, its parent compound, 4-chloro-3-fluoroaniline (B146274), is recognized as an optimal monomer for creating advanced materials. ossila.com Future research will focus on leveraging this potential to develop novel fluorinated polyanilines for applications in electronics and materials science. The presence and position of fluorine atoms in a polymer backbone can significantly lower both the HOMO and LUMO energy levels, which facilitates electron injection and enhances the material's resistance to oxidative degradation. rsc.org
These properties make fluorinated polyanilines derived from this monomer highly attractive for use in flexible semiconductor devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.org Research will likely explore how the specific 3-fluoro, 4-chloro substitution pattern influences the polymer's electronic properties, solubility, and solid-state packing, which are critical for charge carrier mobility. rsc.org Further applications could include the development of conductive coatings, electrochromic materials, and specialized sensor layers where the polymer's unique electronic and hydrophobic characteristics can be exploited. researchgate.netmdpi.comnih.gov
| Application Area | Key Property Conferred by Fluorination | Potential Device |
|---|---|---|
| Organic Electronics | Lowered LUMO for easier electron injection, enhanced stability rsc.org | n-type or ambipolar Organic Field-Effect Transistors (OFETs) rsc.org |
| Optoelectronics | Tunable bandgap, improved charge injection/transport rsc.org | Organic Light-Emitting Diodes (OLEDs) |
| Energy Storage | Enhanced electrochemical stability and conductivity researchgate.net | Supercapacitor electrodes, battery cathodes researchgate.net |
| Sensing | Modified surface energy, high hydrophobicity researchgate.netnih.gov | Chemical sensors, biosensors |
| Smart Textiles | Conductivity, environmental stability mdpi.com | Wearable electronics, integrated sensors |
Innovative Design of Complex Molecular Structures through its Utilization as a Scaffold
This compound serves as an exemplary molecular scaffold, providing multiple, distinct reaction sites for the innovative design of complex molecules. The Boc-protected amine offers a stable yet readily deprotected handle for nucleophilic reactions or directed metallation. The aromatic ring itself, activated and electronically tuned by the halogen substituents, presents opportunities for regioselective C-H functionalization or cross-coupling reactions. researchgate.net
Future research will exploit this multi-functional nature to build intricate molecular architectures. For example, the aniline nitrogen, once deprotected, can be incorporated into heterocyclic systems like quinazolines, a core structure in many anticancer agents. ossila.comnih.gov The fluorine and chlorine atoms are not merely passive substituents; they provide specific steric and electronic properties that can enhance binding affinity to biological targets and improve metabolic stability. Furthermore, these halogens can serve as synthetic handles for late-stage functionalization via reactions like Suzuki or Buchwald-Hartwig couplings, allowing for the rapid generation of diverse compound libraries from a common intermediate. This strategic utility positions the compound as a valuable starting point for creating novel therapeutics, agrochemicals, and other high-value chemical entities. nih.gov
| Reactive Site | Potential Transformation | Resulting Molecular Class / Feature |
|---|---|---|
| N-Boc Group | Deprotection followed by acylation, alkylation, or cyclization | Amides, secondary/tertiary amines, N-heterocycles (e.g., quinazolinones) nih.gov |
| Aromatic Ring (C-H bonds) | Directed ortho-metalation, C-H functionalization | Further substituted aniline derivatives researchgate.net |
| Chloro Substituent | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) | Bi-aryl systems, arylated alkynes |
| Fluoro Substituent | Modulation of pKa and lipophilicity, hydrogen bond acceptor | Enhanced metabolic stability and binding affinity |
Advanced Computational Modeling for Predicting Undiscovered Reactivity and Properties
As synthetic chemists seek to exploit the full potential of this compound, advanced computational modeling is set to become an indispensable tool. Quantum chemical methods, particularly Density Functional Theory (DFT), can provide profound insights into the molecule's electronic structure, reactivity, and spectroscopic properties before a reaction is ever attempted in the lab. researchgate.net
Future research will utilize DFT to predict the most likely sites for electrophilic or nucleophilic attack on the aromatic ring, guiding the development of regioselective C-H functionalization reactions. researchgate.netdntb.gov.ua Computational studies can also model the transition states of potential reactions, allowing for the optimization of catalysts and reaction conditions for higher yields and selectivity. Furthermore, modeling can predict key molecular properties such as ionization potential, electron affinity, and HOMO-LUMO energy gaps. aljest.net This data is invaluable not only for predicting chemical reactivity but also for designing novel materials, as these electronic properties are directly linked to the performance of organic semiconductors. rsc.org By simulating how modifications to the scaffold affect these properties, researchers can rationally design next-generation molecules for specific applications in medicine and materials science.
| Computational Method | Predicted Property / Insight | Application in Research & Development |
|---|---|---|
| Density Functional Theory (DFT) | Electron density distribution, electrostatic potential maps aljest.net | Identifying sites for electrophilic/nucleophilic attack researchgate.net |
| Transition State Theory | Reaction energy barriers, mechanism pathways | Optimizing reaction conditions, catalyst selection |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, electronic transitions | Designing new dyes and optoelectronic materials |
| Molecular Dynamics (MD) | Conformational analysis, solvent effects | Understanding intermolecular interactions in condensed phases |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological activity | Prioritizing synthetic targets in drug discovery |
Integration with Automated Synthesis and High-Throughput Screening Platforms
The future of chemical discovery is heavily reliant on automation and miniaturization. This compound is an ideal building block for integration into automated synthesis and high-throughput screening (HTS) platforms. nih.gov Its well-defined structure and distinct reactive sites are perfectly suited for the systematic and repetitive chemistry required to generate large combinatorial libraries. nih.gov
Emerging platforms utilize robotic liquid handlers and acoustic dispensing technology to perform reactions on a nanomole scale in high-density microplates (e.g., 1536-well formats). nih.gov In such a workflow, this compound could be dispensed into an array of wells, followed by the addition of diverse sets of reaction partners (e.g., acyl chlorides, boronic acids, aldehydes). This "on-the-fly" synthesis allows for the rapid creation of thousands of unique derivatives without the need for intermediate purification. nih.gov The resulting compound libraries can then be directly subjected to in-situ HTS assays to identify hits for biological targets. acs.org This paradigm shift accelerates the discovery process, reduces waste, and allows researchers to explore chemical space with unprecedented efficiency, making building blocks like this compound central to the next generation of drug and materials discovery. rsc.org
| Step | Action | Technology / Platform | Purpose |
|---|---|---|---|
| 1. Library Design | Select diverse building blocks to react with the scaffold | Computational chemistry, virtual screening nih.gov | Maximize chemical diversity and target relevance |
| 2. Reagent Dispensing | Dispense this compound and reaction partners into microplates | Acoustic droplet ejection, robotic liquid handlers nih.gov | Miniaturized, precise, and rapid reagent addition |
| 3. "On-the-Fly" Synthesis | Incubate microplates under controlled conditions to drive reactions | Automated incubators and plate handlers | Parallel synthesis of a large library of unpurified compounds nih.gov |
| 4. High-Throughput Screening | Add biological target and assay reagents directly to synthesis plates | Fluorescence readers, mass spectrometry, DSF, MST nih.govacs.org | Rapidly identify compounds with desired activity |
| 5. Hit Identification & Resynthesis | Deconvolute data to identify the structure of active "hit" compounds | Data analysis software, barcoding strategies acs.org | Confirm structure and activity for lead optimization |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-Boc-4-chloro-3-fluoroaniline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves Boc protection of 4-chloro-3-fluoroaniline using di-tert-butyl dicarbonate under mild basic conditions (e.g., NaHCO₃ or DMAP in THF). Reaction efficiency depends on stoichiometric ratios (1:1.2 amine:Boc anhydride) and temperature control (0–25°C) to minimize side reactions like dehalogenation . Purity (>95%) is confirmed via HPLC or NMR, with residual solvents (e.g., THF) monitored using GC-MS .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of H/C NMR to confirm the Boc group (tert-butyl signals at δ ~1.3 ppm) and fluorine/chlorine positions. IR spectroscopy identifies the N-H stretch (~3400 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion [M+H]⁺ at m/z 273.07 (C₁₁H₁₃ClFNO₂) .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the Boc group. Stability tests show <5% degradation over 6 months when protected from moisture and light. Avoid prolonged exposure to basic conditions, which accelerate deprotection .
Advanced Research Questions
Q. How does the electronic interplay between chlorine and fluorine substituents affect regioselective functionalization of this compound?
- Methodological Answer : The electron-withdrawing fluorine at the meta position directs electrophilic substitution to the para position (relative to chlorine). Computational studies (DFT, e.g., B3LYP/6-31G*) reveal fluorine’s inductive effect lowers the LUMO energy at the para site, favoring reactions like nitration or Suzuki couplings. Experimental validation uses competitive kinetic assays with isotopic labeling .
Q. What analytical challenges arise in characterizing byproducts during Boc deprotection of this compound?
- Methodological Answer : Acidic deprotection (e.g., TFA/DCM) generates 4-chloro-3-fluoroaniline but risks forming chlorofluoroaniline dimers or trifluoroacetylated adducts. LC-MS with collision-induced dissociation (CID) distinguishes these via fragment patterns. Quantify impurities using calibration curves with synthetic standards .
Q. How can this compound be leveraged in designing kinase inhibitors with improved metabolic stability?
- Methodological Answer : The Boc group enhances solubility for SAR studies, while fluorine mitigates oxidative metabolism. In vitro assays (e.g., human liver microsomes) compare half-life (t₁/₂) of Boc-protected vs. free amine derivatives. Docking simulations (e.g., AutoDock Vina) model interactions with ATP-binding pockets, prioritizing analogs with halogen bonds to hinge regions .
Q. What strategies mitigate competing nucleophilic pathways during cross-coupling reactions of this compound?
- Methodological Answer : Use Pd-XPhos catalysts to suppress undesired Buchwald-Hartwig amination. Kinetic profiling under varying temperatures (60–100°C) and bases (Cs₂CO₃ vs. KOtBu) optimizes Suzuki-Miyaura coupling yields. In situ IR monitors aryl halide consumption to terminate reactions at >90% conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
